N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic compound that features a thiazole ring, which is a significant heterocyclic structure in medicinal chemistry. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the 4-chlorophenylmethyl group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the thiazole ring, leading to the formation of different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or azetidine rings.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving thiazole-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and exhibit antimicrobial and antiviral activities.
Azetidine Derivatives: Compounds with azetidine rings are known for their biological activities, including anticancer properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to its combination of a thiazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-3-1-10(2-4-11)7-17-13(19)18-8-12(9-18)20-14-16-5-6-21-14/h1-6,12H,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQERUMGMBHVFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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